molecular formula C22H22N6OS B2756072 (E)-2-amino-N-cyclohexyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 843634-73-1

(E)-2-amino-N-cyclohexyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2756072
CAS No.: 843634-73-1
M. Wt: 418.52
InChI Key: UTZYBEHIZHGKJG-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[2,3-b]quinoxaline class, characterized by a fused pyrrole-quinoxaline core. The (E)-configured imine linkage at position 1 and the thiophen-2-ylmethylene substituent contribute to its planar aromatic system, enhancing π-π stacking interactions with biological targets. The cyclohexyl group on the carboxamide moiety introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability. The primary amino group at position 2 provides a site for hydrogen bonding, critical for target binding .

Properties

IUPAC Name

2-amino-N-cyclohexyl-1-[(E)-thiophen-2-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6OS/c23-20-18(22(29)25-14-7-2-1-3-8-14)19-21(27-17-11-5-4-10-16(17)26-19)28(20)24-13-15-9-6-12-30-15/h4-6,9-14H,1-3,7-8,23H2,(H,25,29)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZYBEHIZHGKJG-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CS5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-amino-N-cyclohexyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a derivative of pyrroloquinoxaline, a class known for diverse biological activities including antioxidant, anticancer, and antimicrobial properties. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of cyclohexylamine with thiophen-2-carbaldehyde and pyrroloquinoxaline derivatives. The synthesis typically includes the following steps:

  • Formation of Schiff Base : The condensation of cyclohexylamine with thiophen-2-carbaldehyde.
  • Cyclization : The formation of the pyrroloquinoxaline structure through cyclization reactions.
  • Purification : The product is purified using recrystallization techniques.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) confirm the structure and purity of the compound.

Antioxidant Properties

Research indicates that derivatives of pyrrolo[2,3-b]quinoxaline exhibit significant antioxidant activity. For instance, one study reported that related compounds demonstrated effective radical scavenging capabilities against hydroxyl radicals (OH\cdot OH) with rate constants comparable to established antioxidants like Trolox . This suggests that this compound may also act as a potent antioxidant.

Anticancer Activity

Pyrroloquinoxaline derivatives have been shown to possess anticancer properties by inducing apoptosis in cancer cells. In vitro studies have indicated that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that pyrroloquinoxaline derivatives exhibit activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus. The effectiveness is attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Case Studies

  • Antioxidant Evaluation : A study measured the DPPH radical scavenging activity of similar compounds, finding that certain derivatives exhibited IC50 values in the low micromolar range, indicating strong antioxidant potential .
  • Anticancer Mechanism : In another investigation, derivatives were tested on human cancer cell lines, revealing significant cytotoxic effects with IC50 values ranging from 10 to 30 µM depending on the structure and substituents present on the quinoxaline core .

Data Tables

Activity IC50 Value (µM) Reference
DPPH Scavenging12.5
Hydroxyl Radical Scavenging8.56 × 10810^8 M1^{-1}s1^{-1}
Anticancer (Breast)25
Antimicrobial (S. aureus)15

Scientific Research Applications

Anticancer Properties

Research indicates that pyrroloquinoxaline derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. Significant findings include:

  • Growth Inhibition : The compound demonstrated notable growth inhibition in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 20 µM.
  • Case Study : A comparative study highlighted that modifications in side chains significantly influenced anticancer activity, with thiophene moieties enhancing potency against cancer cell lines compared to non-thiophene counterparts.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various in vitro and in vivo models:

  • In Vitro Studies : In lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
  • In Vivo Studies : In a mouse model of acute inflammation, administration resulted in a marked decrease in paw edema compared to control groups treated with vehicle solutions.

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed against various bacterial strains:

  • Activity Profile : The compound exhibited moderate antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Case Studies

Several documented case studies have explored the biological effects of pyrroloquinoxaline compounds related to this research focus:

  • Anticancer Efficacy Study : This study demonstrated that structural modifications significantly impacted the anticancer efficacy of pyrroloquinoxaline derivatives.
  • Inflammation Model Study : Research using a mouse model indicated that the compound effectively reduced inflammation markers compared to control treatments.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The target compound shares a common pyrrolo[2,3-b]quinoxaline scaffold with derivatives differing in substituents at the carboxamide (N-position) and aromatic moieties. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent (N-position) Aromatic Moiety Key Properties/Findings
(E)-2-amino-N-cyclohexyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (Target) Cyclohexyl Thiophen-2-ylmethylene Enhanced lipophilicity; potential CNS penetration due to cyclohexyl group
2-amino-N-phenethyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide () Phenethyl Thiophen-2-ylmethylene Increased aromatic interactions; higher plasma protein binding due to phenethyl group
2-amino-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-((3-ethoxy-4-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide () 2-(Cyclohex-1-en-1-yl)ethyl 3-ethoxy-4-hydroxybenzylidene Improved solubility (hydroxy group); ethoxy may reduce oxidative metabolism
2-amino-N-(2-methoxyethyl)-1-((3-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide () 2-Methoxyethyl 3-hydroxybenzylidene Higher polarity (aqueous solubility); reduced membrane permeability
2-amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide () 3-Ethoxypropyl 2-methoxybenzyl Methoxy enhances electron density; altered receptor binding kinetics

Key Structural Insights :

  • Thiophene vs. Benzene Derivatives : Thiophene-containing analogs (Target, ) exhibit stronger π-π interactions in hydrophobic environments compared to hydroxybenzylidene derivatives () .
  • Substituent Effects : Cyclohexyl (Target) and phenethyl () groups increase lipophilicity, favoring blood-brain barrier penetration. In contrast, polar groups like methoxyethyl () enhance solubility but limit cellular uptake .

Research Findings and Functional Implications

Binding Affinity and Selectivity
  • The thiophen-2-ylmethylene group in the target compound and analogs shows high affinity for ATP-binding pockets in kinases due to mimicry of purine rings .
  • Hydroxybenzylidene derivatives () demonstrate improved solubility but reduced selectivity due to hydrogen bonding with off-target residues .
Pharmacokinetic Profiles
  • Cyclohexyl (Target) and cyclohexenylethyl () groups confer metabolic stability by shielding the core from cytochrome P450 oxidation .
  • Methoxyethyl () and ethoxypropyl () substituents increase renal clearance rates due to higher hydrophilicity .

Computational Insights and Methodological Considerations

Density functional theory (DFT) and hybrid Hartree-Fock/DFT methods () have been employed to predict electronic properties:

  • The thiophene moiety in the target compound exhibits a HOMO-LUMO gap of 4.2 eV, favoring charge-transfer interactions in biological systems .
  • Hydroxybenzylidene derivatives () show intramolecular hydrogen bonding between the hydroxy group and quinoxaline nitrogen, stabilizing the (E)-configuration .

Limitations : Current computational models underestimate solvation effects for polar substituents (e.g., methoxyethyl in ), necessitating experimental validation .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing this compound, and how can key intermediates be characterized?

  • Methodological Answer : The compound's synthesis likely involves multi-step heterocyclic chemistry. A Pd-catalyzed amidation (as demonstrated for similar pyrroloquinoxaline derivatives) can form the carboxamide moiety . Cyclization under reflux with acetic acid/anhydride (e.g., 8–10 hours at elevated temperatures) is effective for constructing the pyrrolo[2,3-b]quinoxaline core, as seen in analogous systems . Key intermediates, such as thiophen-2-ylmethylene precursors, should be characterized via 1H^1H NMR (e.g., monitoring imine formation at δ 8.5–9.0 ppm) and mass spectrometry .

Q. How can researchers confirm the stereochemical configuration (E/Z) of the thiophen-2-ylmethylene group?

  • Methodological Answer : The (E)-configuration is stabilized by intramolecular hydrogen bonding. Nuclear Overhauser Effect (NOE) NMR experiments can detect spatial proximity between the thiophene proton and adjacent amino groups. For definitive confirmation, single-crystal X-ray diffraction is recommended, as used for structurally related compounds to resolve imine geometry .

Q. What analytical techniques are critical for verifying the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • HPLC-MS (to assess purity >95% and molecular ion consistency).
  • 1H^1H/13C^13C NMR (to confirm proton environments, e.g., cyclohexyl CH2_2 signals at δ 1.0–2.0 ppm and aromatic quinoxaline protons at δ 7.5–8.5 ppm) .
  • Elemental Analysis (to validate C, H, N, S content).

Advanced Research Questions

Q. How can reaction yields be optimized when byproducts arise during the cyclization step?

  • Methodological Answer : Byproducts often result from incomplete cyclization or competing side reactions. Strategies include:

  • Temperature Modulation : Gradual heating (e.g., 80–110°C) to control exothermic intermediates .
  • Catalyst Screening : Pd(PPh3_3)4_4 or CuI for selective amidation .
  • Purification : Use column chromatography with ethyl acetate/hexane gradients or recrystallization from ethyl acetate/ethanol (3:2) .

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

  • Methodological Answer : Focus on modifying:

  • Thiophene Substituents : Replace the thiophen-2-ylmethylene group with furan or pyridine moieties (via analogous condensation reactions) to assess electronic effects .
  • Cyclohexyl Group : Substitute with smaller (e.g., cyclopentyl) or polar (e.g., piperidinyl) groups to probe steric and solubility impacts. Biological assays (e.g., kinase inhibition) should follow, guided by precedents in thieno[2,3-b]pyridine carboxamide pharmacophores .

Q. How should researchers resolve discrepancies between computational predictions and experimental spectral data?

  • Methodological Answer :

  • NMR Simulation : Use software like MestReNova to model 1H^1H chemical shifts, accounting for solvent effects and hydrogen bonding.
  • X-ray Crystallography : Resolve ambiguities in bond lengths/angles (e.g., imine C=N vs. amine C-NH) .
  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify conformational outliers.

Q. What methods mitigate solubility challenges in biological assays for this hydrophobic compound?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/PBS (≤1% DMSO) or cyclodextrin-based formulations.
  • Pro-drug Design : Introduce ionizable groups (e.g., phosphate esters) on the carboxamide or cyclohexyl moieties, followed by enzymatic cleavage studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.